2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid
Overview
Description
2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid, also known as Fmoc-L-3,4-difluorophenylalanine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a modified form of phenylalanine, an essential amino acid that plays an important role in protein biosynthesis. The incorporation of fluorine atoms in the phenylalanine molecule enhances its physicochemical properties and makes it a valuable tool in drug discovery research.
Scientific Research Applications
Chemical Synthesis and Modifications
Research on compounds similar to 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid often involves the exploration of chemical synthesis and modifications to understand their structure-activity relationships. For instance, studies on aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives in neutral media highlight the intricate processes involved in peptide modifications and the potential to generate novel compounds with varied biological activities (Schön & Kisfaludy, 2009). Similarly, the development of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor showcases the advancements in carbohydrate chemistry and the potential applications in synthesizing complex molecules (Spjut, Qian, & Elofsson, 2010).
Photophysical Properties and Molecular Interactions
Investigations into the photophysical properties of norfloxacin and its derivatives, including those with piperazinyl groups, provide insights into the molecular interactions and charge transfer mechanisms that can influence the behavior of similar compounds (Cuquerella, Miranda, & Bosca, 2006). Understanding these properties is crucial for designing molecules with specific optical or electronic characteristics, which can have applications in materials science and molecular engineering.
Antibacterial Activity
Research on quinolone antibacterials with novel piperazine substitutions has contributed to the development of compounds with significant in vitro and in vivo antibacterial activity (Ziegler et al., 1990). Such studies are essential for discovering new therapeutic agents and understanding the molecular basis of their activity, potentially leading to improved treatments for bacterial infections.
Antifungal Applications
The synthesis and evaluation of N-(fluorophenyl)piperazinyl benzoxaboroles and their analogues highlight the potential of fluorophenyl and piperazine derivatives in developing antifungal agents. The structural analysis and biological activity assessment against various fungal species underscore the importance of molecular design in creating effective antifungal compounds (Borys et al., 2019).
Analytical Methods and Biological Evaluation
Developing analytical methods for determining receptor antagonists in biological samples is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds. Studies on the determination of 5-HT receptor antagonists using liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in rat plasma and brain tissue provide valuable methodologies for analyzing similar compounds (Zheng et al., 2013).
properties
IUPAC Name |
2-(2-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGKIKRNLJANGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376095 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid | |
CAS RN |
444892-80-2 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.